

Total Synthesis of Fusaramin: A Detailed Methodological Overview

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Compound of Interest

Compound Name: *Fusaramin*

Cat. No.: *B15581733*

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Application Note

Abstract

Fusaramin, a natural product isolated from *Fusarium* sp., has been identified as a potent mitochondrial inhibitor, demonstrating significant potential for development as an antifungal agent.^{[1][2][3]} Its limited availability from natural sources has necessitated the development of a robust synthetic route to enable further investigation into its biological activity and structure-activity relationships. This document outlines the first total synthesis of **Fusaramin** as reported by Kimishima et al. (2024), providing a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of the quantitative data. The methodology establishes a reliable pathway to access **Fusaramin** and its analogs for research and drug development purposes.^{[1][2][3]}

Introduction

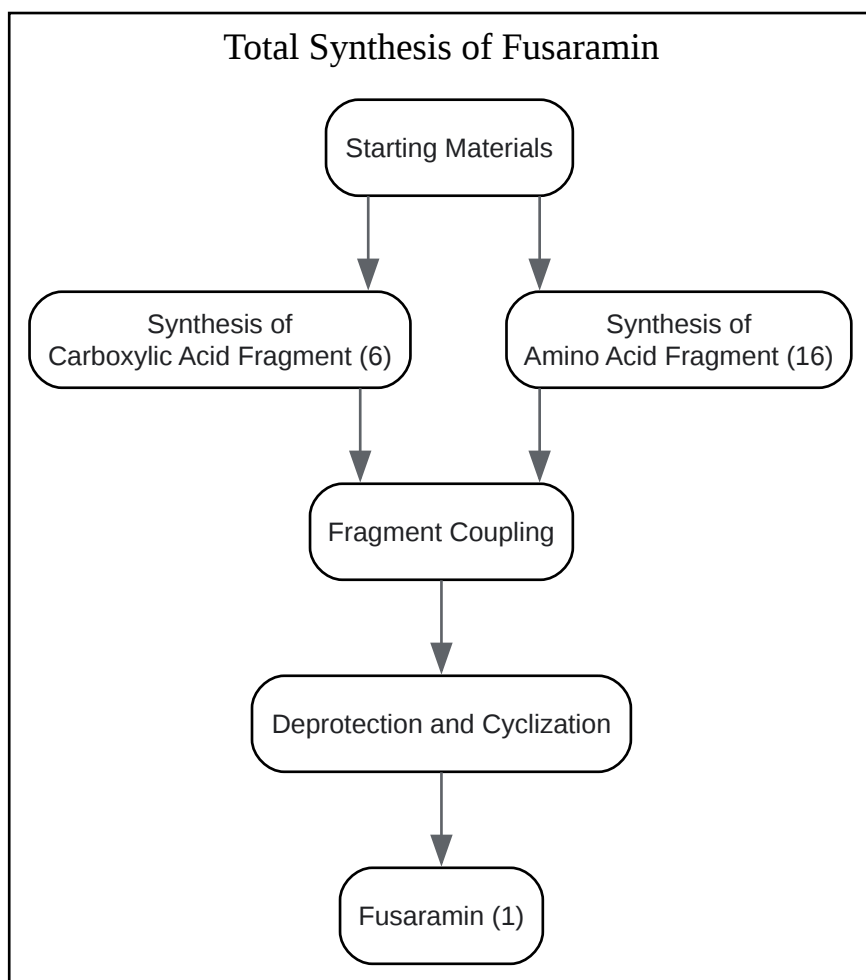
Fusaramin is a tetramic acid derivative characterized by a complex stereochemical architecture.^[1] Its biological activity as a mitochondrial inhibitor, specifically targeting the oxidative phosphorylation pathway, makes it a compelling target for synthetic chemists.^{[1][4][5]} The scarcity of the natural product, however, has been a significant bottleneck in exploring its full therapeutic potential. The total synthesis developed by Kimishima and coworkers not only provides a means to produce **Fusaramin** in workable quantities but also definitively establishes its absolute stereochemistry as 9R, 13R, and 15S.^{[1][3]} This breakthrough opens the door for

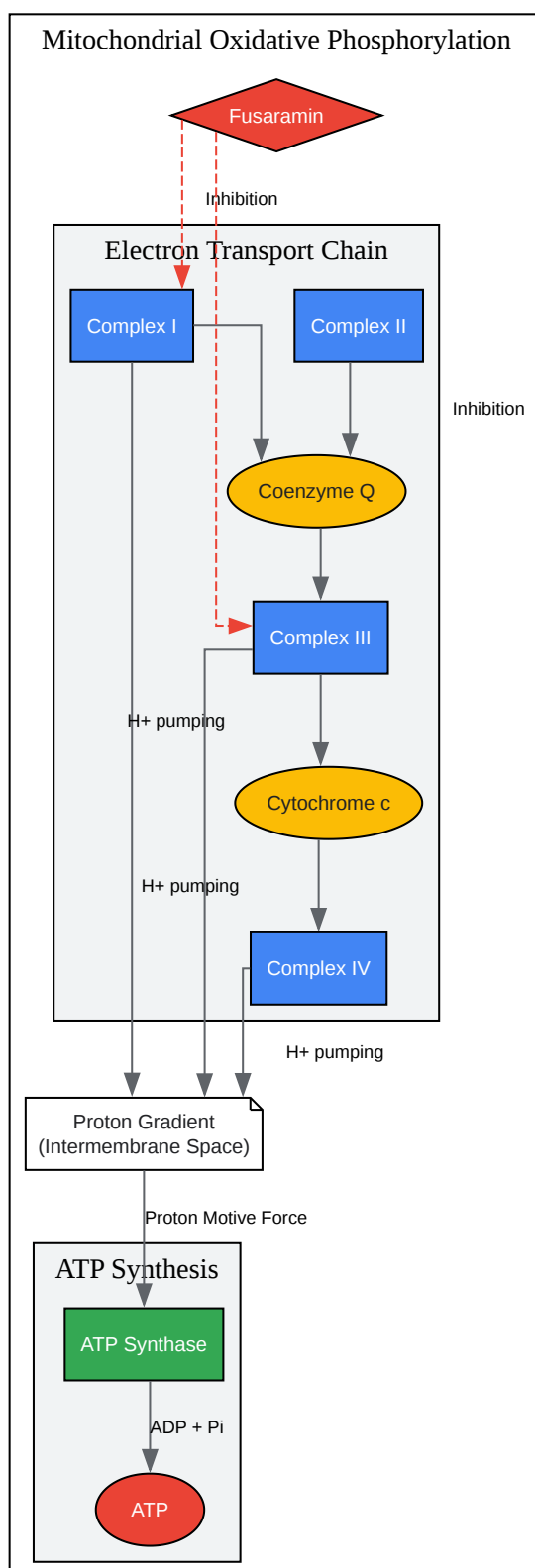
the synthesis of analogs to probe the structure-activity relationship and optimize its antifungal properties.

Synthetic Strategy

The total synthesis of **Fusaramin** was achieved through a convergent strategy, involving the preparation of two key fragments: a carboxylic acid moiety and an amino acid derivative, which were subsequently coupled and cyclized to afford the target molecule. The synthesis is notable for its stereocontrolled construction of the C9, C13, and C15 stereocenters.

A high-level overview of the synthetic workflow is presented below:





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References

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- To cite this document: BenchChem. [Total Synthesis of Fusaramin: A Detailed Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581733#total-synthesis-of-fusaramin-methodology]

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